

# Introduction: The Quinoline Boronic Acid Scaffold in Modern Drug Discovery

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## Compound of Interest

Compound Name: (6-Fluoroquinolin-8-yl)boronic acid

Cat. No.: B1393465

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**(6-Fluoroquinolin-8-yl)boronic acid** is a heterocyclic aromatic boronic acid that holds significant potential as a building block in medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous therapeutic agents, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of a fluorine atom can further modulate physicochemical properties such as metabolic stability and binding affinity.

For researchers, scientists, and drug development professionals, a thorough understanding of a building block's fundamental properties is not merely academic; it is a prerequisite for efficient, reproducible, and scalable synthesis. The solubility and stability of **(6-Fluoroquinolin-8-yl)boronic acid** directly impact critical process parameters, including reaction kinetics, purification strategies, formulation development, and long-term storage. This guide provides a comprehensive technical overview of these properties, synthesizing established principles of boronic acid chemistry with field-proven methodologies for their characterization. We will delve into the causal mechanisms behind its behavior and provide actionable protocols for its empirical evaluation.

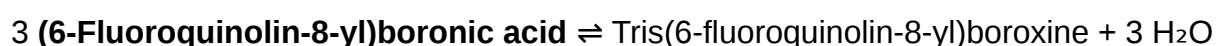
## Section 1: Core Physicochemical Properties and Structural Considerations

**(6-Fluoroquinolin-8-yl)boronic acid** ( $C_9H_7BFNO_2$ ) possesses a molecular weight of 190.97 g/mol. [1] Its structure, featuring a Lewis acidic boron center, a basic quinoline nitrogen, and an electron-withdrawing fluorine atom, dictates its chemical personality. Two key, often

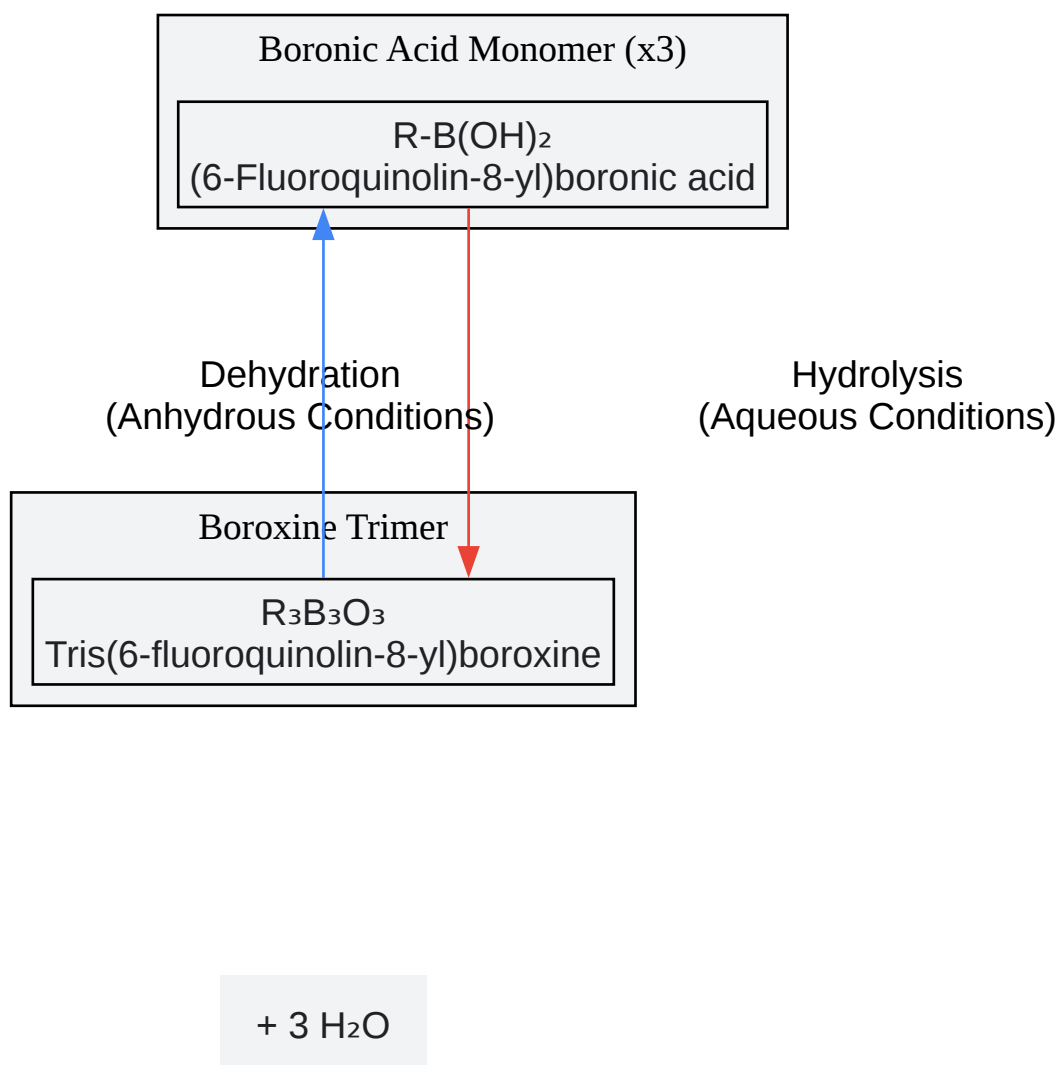
interdependent, phenomena must be understood: the equilibrium with its cyclic anhydride (a boroxine) and its susceptibility to degradation.

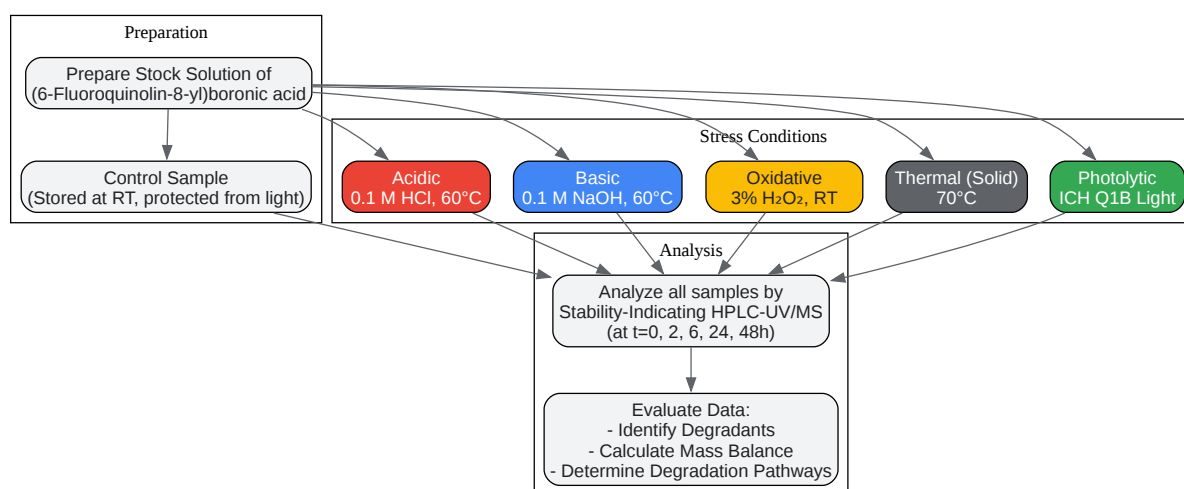
## The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a six-membered cyclotrimeric anhydride, known as a boroxine.<sup>[2][3]</sup> This equilibrium is dynamic and influenced by factors such as solvent, concentration, temperature, and the presence of water.<sup>[2][4]</sup>



The formation of the boroxine is an entropically driven process due to the release of water molecules.<sup>[3][5]</sup> Consequently, in anhydrous non-polar solvents, the boroxine form may predominate, while in the presence of water, the equilibrium shifts back towards the monomeric boronic acid.<sup>[2][4]</sup> This is not a degradation pathway but a reversible transformation that can complicate characterization. Commercially available boronic acids often exist as a mixture of the acid and the boroxine, which can lead to inconsistencies if not properly understood.<sup>[6]</sup>





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